molecular formula C23H21N3O2 B300105 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide

Katalognummer: B300105
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: RZKQGOHULYTXOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide, also known as MPTQ, is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. MPTQ belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies as an anticancer, anti-inflammatory, and antipsychotic agent.

Wirkmechanismus

The exact mechanism of action of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide is not fully understood, but it is believed to act through various pathways depending on the disease being treated. In cancer research, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. Moreover, this compound has been shown to inhibit angiogenesis by inhibiting the expression of VEGF and its receptor. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. Additionally, in antipsychotic research, this compound has been shown to modulate the dopaminergic and serotonergic systems in the brain by acting as a partial agonist of dopamine D2 and serotonin 5-HT1A receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the disease being treated. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. Moreover, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In antipsychotic research, this compound has been shown to modulate the dopaminergic and serotonergic systems in the brain by acting as a partial agonist of dopamine D2 and serotonin 5-HT1A receptors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide in lab experiments is its broad spectrum of activity against various diseases. Moreover, this compound has shown promising results in preclinical studies, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo. Moreover, the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the research and development of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide. One of the future directions is to optimize the synthesis method to improve the yield and purity of the product. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound in different diseases. Additionally, more studies are needed to evaluate the pharmacokinetics and toxicity of this compound in vivo. Furthermore, this compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, more studies are needed to evaluate the efficacy of this compound in clinical trials.

Synthesemethoden

The synthesis of 2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide involves the reaction of 2-methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazoline with N-phenylacetyl chloride in the presence of a base such as triethylamine or pyridine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

2-(2-Methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)-N-phenylacetamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, this compound has shown promising results as an anticancer agent by inhibiting the growth of cancer cells through various mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In addition, this compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been studied for its potential as an antipsychotic agent by modulating the dopaminergic and serotonergic systems in the brain.

Eigenschaften

Molekularformel

C23H21N3O2

Molekulargewicht

371.4 g/mol

IUPAC-Name

2-(2-methyl-4-oxo-3-phenyl-1H-quinazolin-2-yl)-N-phenylacetamide

InChI

InChI=1S/C23H21N3O2/c1-23(16-21(27)24-17-10-4-2-5-11-17)25-20-15-9-8-14-19(20)22(28)26(23)18-12-6-3-7-13-18/h2-15,25H,16H2,1H3,(H,24,27)

InChI-Schlüssel

RZKQGOHULYTXOO-UHFFFAOYSA-N

SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4

Kanonische SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.